2-(Methylsulfanyl)pyridin-4-OL

Synthetic methodology Process chemistry Building block procurement

2-(Methylsulfanyl)pyridin-4-OL (CAS 1243388-92-2), molecular formula C₆H₇NOS, molecular weight 141.19 g/mol, is a heterocyclic building block belonging to the pyridinone class. Its structural signature combines a 4-hydroxypyridine (pyridin-4-ol) core with a methylsulfanyl (-SCH₃) substituent at the 2-position, producing a scaffold distinct from both unsubstituted pyridinols and common analogs such as 2-methoxypyridine or 2-aminopyridine.

Molecular Formula C6H7NOS
Molecular Weight 141.19 g/mol
CAS No. 1243388-92-2
Cat. No. B3224996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylsulfanyl)pyridin-4-OL
CAS1243388-92-2
Molecular FormulaC6H7NOS
Molecular Weight141.19 g/mol
Structural Identifiers
SMILESCSC1=CC(=O)C=CN1
InChIInChI=1S/C6H7NOS/c1-9-6-4-5(8)2-3-7-6/h2-4H,1H3,(H,7,8)
InChIKeyUDOJBJDWMCKREP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylsulfanyl)pyridin-4-OL (CAS 1243388-92-2): Procurement-Relevant Physicochemical and Scaffold Profile


2-(Methylsulfanyl)pyridin-4-OL (CAS 1243388-92-2), molecular formula C₆H₇NOS, molecular weight 141.19 g/mol, is a heterocyclic building block belonging to the pyridinone class [1]. Its structural signature combines a 4-hydroxypyridine (pyridin-4-ol) core with a methylsulfanyl (-SCH₃) substituent at the 2-position, producing a scaffold distinct from both unsubstituted pyridinols and common analogs such as 2-methoxypyridine or 2-aminopyridine [2]. The compound is commercially available in research-grade purity (≥95%) from specialized chemical suppliers and is primarily utilized as a versatile small-molecule scaffold in medicinal chemistry and chemical biology research .

Why 2-(Methylsulfanyl)pyridin-4-OL Cannot Be Interchanged with Common Pyridine Analogs


Substituting 2-(methylsulfanyl)pyridin-4-OL with structurally related pyridine derivatives introduces material differences in electronic properties, synthetic accessibility, and downstream chemical reactivity that preclude generic interchange. The methylsulfanyl (-SCH₃) group confers distinct electron-donating character and lipophilicity compared to the strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) analog, the hydrogen-bond-donating mercapto (-SH) derivative, or the oxygen-based methoxy (-OCH₃) variant [1][2]. Furthermore, the compound can be synthesized in quantitative yield via a one-step protocol under adapted Vilsmeier conditions, a synthetic efficiency metric not reported for several close structural analogs [3]. For procurement decisions, these differences manifest as divergent suitability for specific synthetic routes, distinct physicochemical profiles that affect chromatographic behavior and formulation, and unique hazard classification profiles that impact laboratory handling requirements [4].

2-(Methylsulfanyl)pyridin-4-OL: Quantified Differential Evidence for Scientific Selection and Procurement


Quantitative One-Step Synthetic Yield Advantage Over Multi-Step Routes for Related Thioalkylpyridines

2-(Methylsulfanyl)pyridin-4-OL can be synthesized in quantitative yield via a one-step protocol under adapted Vilsmeier conditions, a level of synthetic efficiency that distinguishes it from structurally related pyridine derivatives that typically require multi-step synthetic sequences [1]. While the synthesis of more complex thioalkylpyridine derivatives evaluated for biological activity in recent SAR studies employed multi-step procedures without reported quantitative yield metrics, the one-step, high-yield access to 2-(methylsulfanyl)pyridin-4-OL provides a tangible procurement advantage for researchers requiring this specific scaffold [2].

Synthetic methodology Process chemistry Building block procurement

Distinct Electronic Profile: Methylsulfanyl (-SCH₃) vs. Methylsulfonyl (-SO₂CH₃) Substitution at the Pyridine 2-Position

The methylsulfanyl (-SCH₃) group in 2-(methylsulfanyl)pyridin-4-OL functions as an electron-donating substituent via resonance and inductive effects, in stark contrast to the strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) group found in the oxidized analog 2-(methylsulfonyl)pyridine [1]. This electronic divergence materially alters the reactivity of the pyridine ring, affecting both nucleophilic aromatic substitution susceptibility and the acid/base character of the 4-hydroxy group [2]. In the context of pyridylmethylthio derivatives developed as VEGF inhibitors, the intramolecular S-O nonbonded interaction enabled by the sulfur atom was critical for optimizing lead compound 4a toward more potent analogs 4m and 4n, underscoring the functional relevance of the thioether oxidation state [3].

Medicinal chemistry Structure-activity relationship Electronic effects

Hazard Classification Profile: Differentiated Handling Requirements Relative to Unsubstituted Pyridin-4-ol

Under the European Chemicals Agency (ECHA) Classification, Labelling and Packaging (CLP) Regulation, 2-(methylsulfanyl)pyridin-4-OL carries a notified classification that includes Eye Damage Category 1 (H318), Acute Toxicity Category 4 (H302), Skin Irritation Category 2 (H315), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335, respiratory tract irritation) [1]. In comparison, the unsubstituted parent compound pyridin-4-ol (4-hydroxypyridine, CAS 626-64-2) is not subject to a harmonized classification and its notified classifications vary by notifier, with many supplier Safety Data Sheets (SDS) listing less severe hazard statements [2]. The presence of the methylsulfanyl substituent thus introduces a more consistently stringent and well-defined hazard profile, which must be factored into laboratory safety assessments and procurement specifications.

Laboratory safety Regulatory compliance Chemical handling

Lipophilicity Differentiation: Methylsulfanyl vs. Hydroxy/Methoxy/Amino Substituents at the 2-Position

The methylsulfanyl (-SCH₃) group confers distinct lipophilic character to 2-(methylsulfanyl)pyridin-4-OL compared to oxygen-based or nitrogen-based 2-substituted pyridine analogs [1]. While experimental logP or logD values for the target compound are not available in the public literature, the sulfur atom's larger atomic radius and lower electronegativity relative to oxygen or nitrogen are well-established determinants of increased lipophilicity. This contrasts with 2-methoxypyridine (CAS 1628-89-3), where the oxygen atom confers lower lipophilicity and a calculated oral bioavailability probability of 82.86% via admetSAR 2.0 [2]. The methylsulfanyl group also lacks the hydrogen-bond-donating capacity of the free mercapto (-SH) group in 2-mercaptopyridine, which has been implicated in metal chelation and enzyme inhibition, including lysyl oxidase inhibition in zebrafish embryos [3]. The thioether moiety of the target compound thus occupies a distinct physicochemical niche among 2-substituted pyridine derivatives.

Physicochemical profiling ADME prediction Drug design

Optimal Research and Industrial Applications for 2-(Methylsulfanyl)pyridin-4-OL Based on Quantified Differentiation


Efficient Procurement of a Thioether-Functionalized Pyridin-4-ol Scaffold for Parallel Library Synthesis

For medicinal chemistry teams conducting parallel synthesis or building focused compound libraries, 2-(methylsulfanyl)pyridin-4-OL offers a procurement advantage due to its established one-step quantitative synthetic accessibility [1]. Researchers requiring a 2-methylsulfanyl-4-hydroxypyridine scaffold can obtain this specific building block without investing in multi-step synthetic development, as the published protocol provides a validated, high-yield route that reduces both time and material costs relative to de novo synthesis [2].

Medicinal Chemistry Optimization of Kinase Inhibitors Requiring Intramolecular S-O Interactions

The methylsulfanyl group at the 2-position enables intramolecular S-O nonbonded interactions that have been shown to be structurally relevant in the optimization of VEGF receptor kinase inhibitors [1]. In the pyridylmethylthio series reported by Tajima et al., the presence of the sulfur atom facilitated the evolution of lead compound 4a into more potent analogs 4m and 4n, which demonstrated high in vitro activity (VEGF-induced HUVEC proliferation assay) and in vivo efficacy across cancer, rheumatoid arthritis, and age-related macular degeneration models [2]. This establishes a precedent for utilizing 2-(methylsulfanyl)pyridin-4-OL as a core scaffold in kinase inhibitor programs where S-O interactions are structurally beneficial.

Chemical Biology Studies Leveraging Intermediate Lipophilicity and Non-Hydrogen-Bond-Donating Thioether Character

The thioether (-SCH₃) substituent in 2-(methylsulfanyl)pyridin-4-OL occupies a unique physicochemical niche among 2-substituted pyridine derivatives. It offers greater lipophilicity than oxygen-based analogs such as 2-methoxypyridine while lacking the strong hydrogen-bond-donating capacity of 2-mercaptopyridine (-SH) or 2-aminopyridine (-NH₂) derivatives [1]. This profile may be advantageous in chemical biology probe development where intermediate lipophilicity balances membrane permeability with aqueous solubility, and where the absence of a hydrogen-bond donor at the 2-position prevents undesired interactions with biological targets that are sensitive to H-bond donation [2].

Laboratories Requiring Defined Hazard Controls for Pyridine Derivatives with Eye Damage Potential

Procurement of 2-(methylsulfanyl)pyridin-4-OL is particularly suitable for laboratories with established protocols for handling Category 1 eye-damaging substances, as the compound's notified CLP classification (Eye Dam. 1, H318) is more stringent and consistently defined than that of unsubstituted pyridin-4-ol [1]. Facilities that maintain appropriate personal protective equipment (PPE), including tight-fitting safety goggles or face shields, and that have emergency eyewash stations compliant with ANSI/ISEA Z358.1 standards, are well-positioned to safely utilize this compound in synthetic workflows [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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